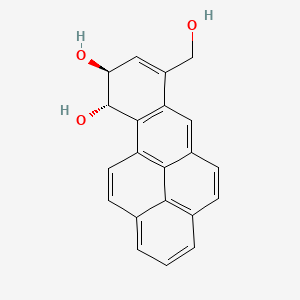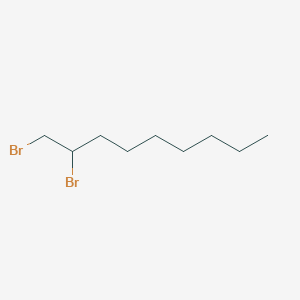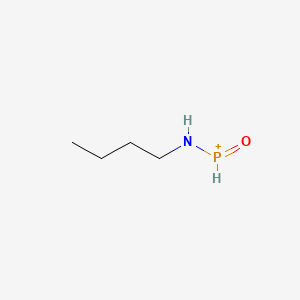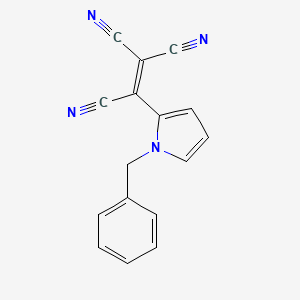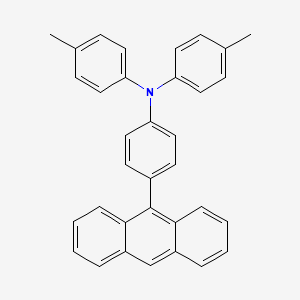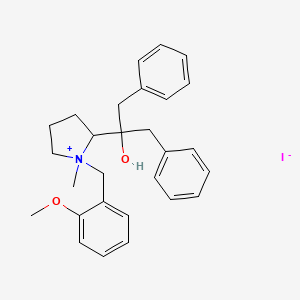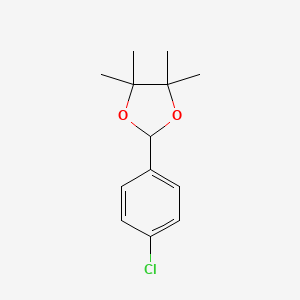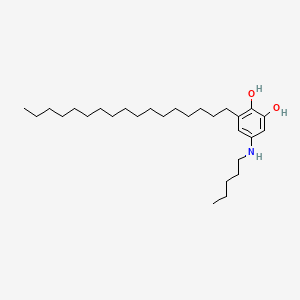
3-Heptadecyl-5-(pentylamino)-1,2-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptadecyl-5-(pentylamino)-1,2-benzenediol is a phenolic lipid compound with a complex structure that includes a long heptadecyl chain and a pentylamino group attached to a benzenediol core. This compound is known for its amphiphilic properties, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and solvents to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Heptadecyl-5-(pentylamino)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced hydroquinones, and substituted phenolic compounds .
Scientific Research Applications
3-Heptadecyl-5-(pentylamino)-1,2-benzenediol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenolic lipids and their interactions with other molecules.
Biology: The compound’s amphiphilic nature allows it to incorporate into biological membranes, making it useful for studying membrane dynamics and interactions.
Medicine: Its potential antioxidant and cytostatic properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Heptadecyl-5-(pentylamino)-1,2-benzenediol involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to changes in cell signaling pathways. Its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-Heptadecyl-5-methoxyphenol: This compound has a methoxy group instead of a pentylamino group and exhibits similar amphiphilic properties.
5-Heptadeca-trienylresorcinol: This compound has a trienyl chain and is known for its potent biological activities.
Uniqueness
3-Heptadecyl-5-(pentylamino)-1,2-benzenediol is unique due to its specific structural features, such as the combination of a long heptadecyl chain and a pentylamino group, which confer distinct chemical and biological properties. Its ability to incorporate into membranes and interact with proteins makes it a valuable compound for various research applications .
Properties
CAS No. |
75776-36-2 |
|---|---|
Molecular Formula |
C28H51NO2 |
Molecular Weight |
433.7 g/mol |
IUPAC Name |
3-heptadecyl-5-(pentylamino)benzene-1,2-diol |
InChI |
InChI=1S/C28H51NO2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-23-26(24-27(30)28(25)31)29-22-20-6-4-2/h23-24,29-31H,3-22H2,1-2H3 |
InChI Key |
IOAOKJCAWRHCBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)NCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


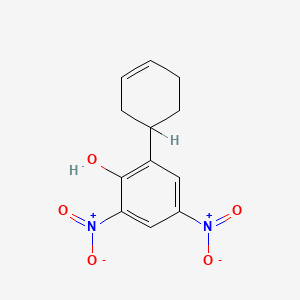
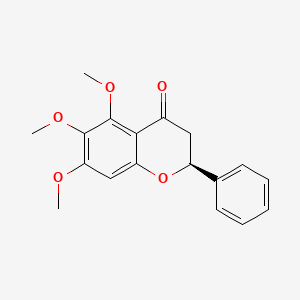
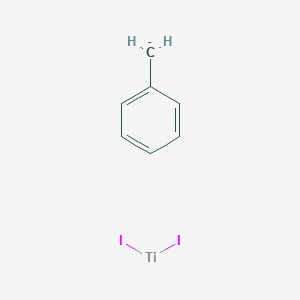
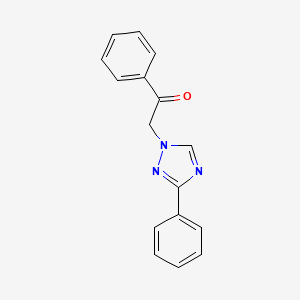
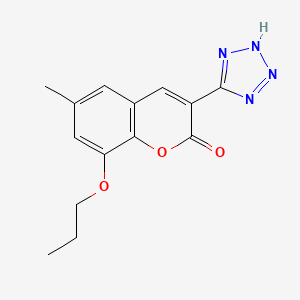
![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
